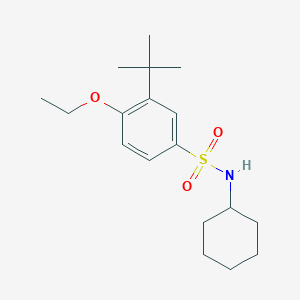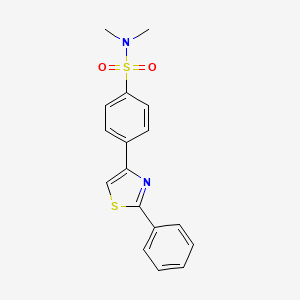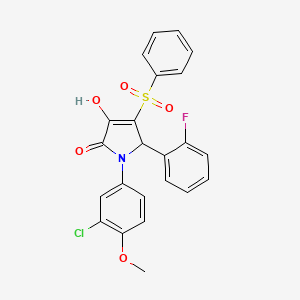![molecular formula C13H11N5O B12127008 1-[4-(7H-purin-6-ylamino)phenyl]ethanone](/img/structure/B12127008.png)
1-[4-(7H-purin-6-ylamino)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(7H-purin-6-ylamino)phenyl]ethanone is a compound with a molecular formula of C14H13N5O It is characterized by the presence of a purine moiety attached to a phenyl ring via an ethanone linkage
Preparation Methods
The synthesis of 1-[4-(7H-purin-6-ylamino)phenyl]ethanone typically involves the reaction of 7H-purine-6-amine with 4-bromoacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
1-[4-(7H-purin-6-ylamino)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine moiety, with reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and specific catalysts to enhance reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[4-(7H-purin-6-ylamino)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of purine-based compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs have shown efficacy.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(7H-purin-6-ylamino)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The purine moiety allows it to mimic natural purine substrates, enabling it to bind to active sites and modulate biological pathways. This interaction can lead to inhibition or activation of specific enzymes, affecting cellular processes and pathways .
Comparison with Similar Compounds
1-[4-(7H-purin-6-ylamino)phenyl]ethanone can be compared with other purine-based compounds, such as:
1-{4-[(7H-purin-6-ylamino)methyl]phenyl}ethan-1-one: This compound has a similar structure but differs in the linkage between the purine and phenyl rings.
1-(4-{2-[(6-Amino-7H-purin-8-yl)sulfanyl]ethoxy}phenyl)ethanone: This compound contains a sulfanyl group, which imparts different chemical properties and reactivity.
4-Phenyl-1-[2-(7H-purin-6-ylamino)ethyl]piperazin-1-ium:
Properties
Molecular Formula |
C13H11N5O |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
1-[4-(7H-purin-6-ylamino)phenyl]ethanone |
InChI |
InChI=1S/C13H11N5O/c1-8(19)9-2-4-10(5-3-9)18-13-11-12(15-6-14-11)16-7-17-13/h2-7H,1H3,(H2,14,15,16,17,18) |
InChI Key |
YWVIUUSQZLAGEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline](/img/structure/B12126940.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(naphthalen-1-yl)butanamide](/img/structure/B12126946.png)
![ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12126949.png)
![ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12126953.png)

![1-{4-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-piperazin-1-yl}-3-(4-methoxy-phenoxy)-propan-2-ol](/img/structure/B12126970.png)

![N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12126986.png)
![3-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12127000.png)


![1-Benzyl-9'-bromo-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12127019.png)
